N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran, often under reflux conditions . The reaction may be catalyzed by acids like glacial acetic acid to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s molecular targets and pathways are still under investigation, but its ability to chelate metal ions plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-8-chloro-N’-(4-(dimethylamino)benzylidene)-[1,2,4]triazolo[4,3-a]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino and nitrophenyl groups contribute to its ability to form stable complexes and interact with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15N5O3 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N5O3/c1-19(2)14-4-3-13(20(22)23)9-12(14)10-17-18-15(21)11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,21)/b17-10+ |
InChI Key |
ZXHKTVCZIFMSEU-LICLKQGHSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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